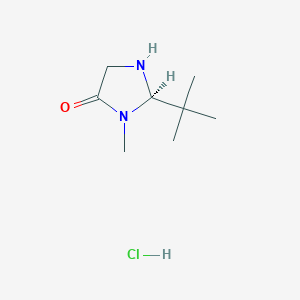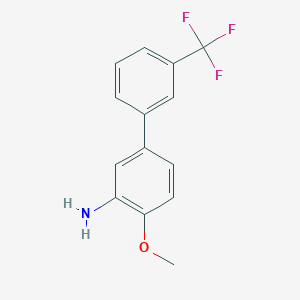
Iturin A8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iturin A8 is a cyclic lipopeptide belonging to the iturin family, which is produced by Bacillus subtilis and related bacteria. This compound is known for its potent antifungal properties and low toxicity, making it a promising candidate for applications in biomedicine and biocontrol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iturin A8 is biosynthesized by non-ribosomal peptide synthetases (NRPSs) in Bacillus species. The biosynthetic operon consists of four open reading frames: ituD, ituA, ituB, and ituC. These genes encode enzymes responsible for the synthesis of the β-amino fatty acid chain and the cyclic heptapeptide .
Industrial Production Methods: Industrial production of this compound involves optimizing fermentation conditions and metabolic engineering. For instance, overexpression of acetyl-CoA carboxylase and ACP S-malonyltransferase in Bacillus amyloliquefaciens has been shown to significantly increase the yield of this compound . Additionally, optimizing pH control and carbon source consumption in biofilm reactors can further enhance production .
Analyse Des Réactions Chimiques
Types of Reactions: Iturin A8 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or for analytical purposes.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, which may exhibit enhanced antifungal activity.
Applications De Recherche Scientifique
Chemistry: In chemistry, iturin A8 is used as a biosurfactant due to its ability to reduce surface tension and enhance emulsions. This property is valuable in various industrial applications, including soil remediation and microbial enhanced oil recovery .
Biology: this compound exhibits strong antifungal properties, making it useful in biocontrol to protect plants from pathogenic fungi.
Medicine: Emerging research suggests that this compound has anticancer properties, making it a candidate for cancer treatment. Additionally, its antibacterial and antiviral effects are being explored for potential therapeutic applications .
Industry: In the food industry, this compound is used as a biosurfactant to improve the texture and stability of food products. It also finds applications in the pharmaceutical and cosmetic industries for its antibacterial, antifungal, and anti-wrinkle properties .
Mécanisme D'action
Iturin A8 exerts its effects by interacting with the cell membranes of target organisms. It disrupts the membrane integrity, leading to cell lysis and death. The compound targets specific molecular pathways involved in membrane synthesis and repair, making it highly effective against fungi and bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds: Iturin A8 is part of the iturin family, which includes other isomers such as iturin A1, iturin A2, iturin A3, iturin A4, iturin A5, iturin A6, and iturin A7 . These compounds share similar structures but differ in the length of their fatty acid chains and the sequence of amino acids in the cyclic peptide.
Uniqueness: Compared to other iturin isomers, this compound is unique due to its specific fatty acid chain length and amino acid sequence, which contribute to its distinct antifungal properties. Its low toxicity and broad-spectrum activity make it particularly valuable for various applications in biomedicine and industry .
Propriétés
Formule moléculaire |
C51H80N12O14 |
|---|---|
Poids moléculaire |
1085.3 g/mol |
Nom IUPAC |
3-[6,12,22-tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-16-(11-methyltridecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide |
InChI |
InChI=1S/C51H80N12O14/c1-3-29(2)13-10-8-6-4-5-7-9-11-14-31-24-44(70)57-35(25-41(53)67)46(72)59-34(23-30-16-18-32(65)19-17-30)45(71)60-36(26-42(54)68)47(73)58-33(20-21-40(52)66)51(77)63-22-12-15-39(63)50(76)61-37(27-43(55)69)48(74)62-38(28-64)49(75)56-31/h16-19,29,31,33-39,64-65H,3-15,20-28H2,1-2H3,(H2,52,66)(H2,53,67)(H2,54,68)(H2,55,69)(H,56,75)(H,57,70)(H,58,73)(H,59,72)(H,60,71)(H,61,76)(H,62,74) |
Clé InChI |
SYWSRNVDWIDEAD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N1)CO)CC(=O)N)CCC(=O)N)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079520.png)
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one](/img/structure/B14079523.png)

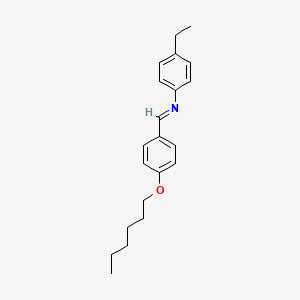
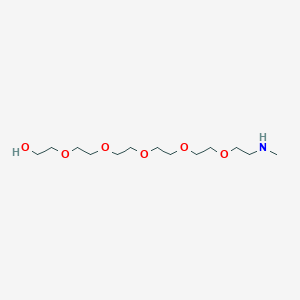
![Methyl 4-(6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14079552.png)
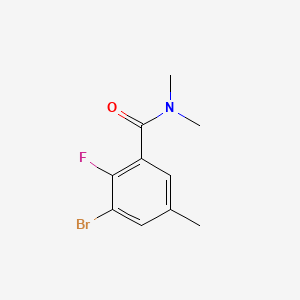
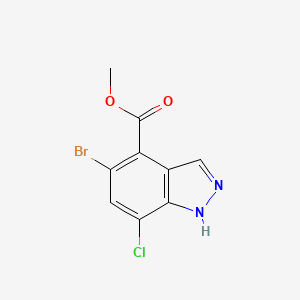
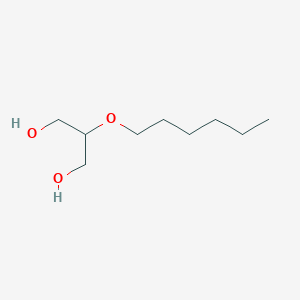
![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)
